N-(3,4-dimethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide, also known as DMPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The exact mechanism of action of N-(3,4-dimethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of various receptors and enzymes in the body. For example, this compound has been shown to act as a partial agonist of the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. For example, it has been found to increase the levels of dopamine in the brain, which is associated with improved mood and motivation. This compound has also been shown to increase the levels of nitric oxide, which is a potent vasodilator that can improve blood flow to various organs in the body. Additionally, this compound has been found to decrease the levels of oxidative stress markers, which are implicated in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied for its potential as a therapeutic agent in various diseases, which makes it an attractive target for further research. However, this compound has some limitations for lab experiments. It has been shown to exhibit low solubility in water, which can limit its bioavailability and therapeutic efficacy. Additionally, this compound has been found to exhibit some toxicity at high doses, which can limit its use in vivo.
Future Directions
There are several future directions for the research on N-(3,4-dimethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide. One potential direction is to investigate its potential as a therapeutic agent in cancer. Further studies are needed to elucidate the exact mechanism of action of this compound in inducing apoptosis in cancer cells. Another potential direction is to investigate its potential as a modulator of the dopamine system in neuropsychiatric disorders. Further studies are needed to determine the optimal dosage and administration route of this compound for the treatment of these disorders. Additionally, further studies are needed to investigate the potential of this compound as a vasodilator in cardiovascular diseases.
Synthesis Methods
N-(3,4-dimethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide can be synthesized by reacting 3,4-dimethylbenzylamine with 2-methylbenzylchloride in the presence of piperazine and triethylamine. The resulting product is then treated with acetic anhydride to obtain this compound. The purity of this compound can be improved by recrystallization.
Scientific Research Applications
N-(3,4-dimethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurological disorders, and cardiovascular diseases. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. In neurological disorders, this compound has been found to act as a modulator of the dopamine system, which is implicated in the pathophysiology of various neuropsychiatric disorders. This compound has also been studied for its potential as a vasodilator in cardiovascular diseases.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-8-9-20(14-18(16)3)22-21(25)24-12-10-23(11-13-24)15-19-7-5-4-6-17(19)2/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASAZTWYCHTZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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